Cas no 2137992-52-8 (1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine)
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine
- EN300-1112881
- 2137992-52-8
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- Inchi: 1S/C9H17N3/c1-7-8(10)5-12(11-7)6-9(2,3)4/h5H,6,10H2,1-4H3
- InChI Key: IBVLZSRZGSRHFT-UHFFFAOYSA-N
- SMILES: CC1=NN(C=C1N)CC(C)(C)C
Computed Properties
- Exact Mass: 167.142247555g/mol
- Monoisotopic Mass: 167.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.8Ų
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1112881-0.05g |
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine |
2137992-52-8 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1112881-0.1g |
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine |
2137992-52-8 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1112881-0.25g |
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine |
2137992-52-8 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1112881-0.5g |
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine |
2137992-52-8 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1112881-1.0g |
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine |
2137992-52-8 | 1g |
$884.0 | 2023-05-25 | ||
| Enamine | EN300-1112881-2.5g |
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine |
2137992-52-8 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1112881-5.0g |
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine |
2137992-52-8 | 5g |
$2566.0 | 2023-05-25 | ||
| Enamine | EN300-1112881-10.0g |
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine |
2137992-52-8 | 10g |
$3807.0 | 2023-05-25 | ||
| Enamine | EN300-1112881-1g |
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine |
2137992-52-8 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1112881-5g |
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine |
2137992-52-8 | 95% | 5g |
$2443.0 | 2023-10-27 |
1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine
1-(2,2-Dimethylpropyl)-3-Methyl-1H-Pyrazol-4-Amine: A Comprehensive Overview
The compound 1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine (CAS No. 2137992-52-8) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their versatile chemical properties and wide-ranging biological activities. The pyrazole ring structure is a key feature of this molecule, contributing to its unique reactivity and functionality.
Recent studies have highlighted the potential of 1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine as a promising candidate in drug discovery programs targeting various diseases. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in neurodegenerative disorders such as Alzheimer's disease. The long alkyl chain attached to the pyrazole ring enhances the compound's lipophilicity, which is crucial for its ability to cross biological membranes and interact with target proteins.
In the agricultural sector, 1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine has been investigated as a potential lead for developing novel pesticides. A study conducted by researchers at the University of California revealed that this compound demonstrates selective toxicity against agricultural pests while showing minimal adverse effects on non-target organisms. This property makes it an attractive candidate for eco-friendly pest control solutions.
The synthesis of 1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by alkylation and amination steps. Recent advancements in catalytic methods have enabled the efficient and scalable production of this compound, reducing costs and improving yield. For example, the use of palladium-catalyzed coupling reactions has been reported to significantly enhance the efficiency of the alkylation step.
From a structural perspective, the pyrazole ring in this compound is substituted with two methyl groups at positions 3 and 4, along with a bulky 2,2-dimethylpropyl group at position 1. This substitution pattern not only influences the compound's physical properties but also plays a critical role in its biological activity. The steric hindrance introduced by the 2,2-dimethylpropyl group can modulate the compound's interaction with biological targets, making it an ideal scaffold for further structural optimization.
One of the most intriguing aspects of 1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine is its ability to act as a versatile building block in organic synthesis. Researchers have utilized this compound as an intermediate in the construction of more complex molecules with diverse functionalities. For instance, it has been employed in the synthesis of heterocyclic compounds with potential applications in optoelectronics and sensor technologies.
Recent computational studies have provided deeper insights into the electronic properties of 1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine, revealing its potential as a candidate for organic semiconductors. Density functional theory (DFT) calculations have shown that this compound exhibits favorable charge transport properties, making it a promising material for use in flexible electronics and photovoltaic devices.
In terms of safety and environmental impact, 1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine has been subjected to rigorous testing to assess its toxicity and biodegradability. Preliminary results indicate that it is relatively non-toxic under normal usage conditions and degrades efficiently under aerobic conditions, minimizing its environmental footprint.
In conclusion, 1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine (CAS No. 2137992-52-) stands out as a multifaceted compound with immense potential across various industries. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations within pharmaceuticals, agrochemicals, and materials science.
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